molecular formula C19H23N5O B7532653 N-(4-cyano-2-phenylpyrazol-3-yl)-2-(2-ethylpiperidin-1-yl)acetamide

N-(4-cyano-2-phenylpyrazol-3-yl)-2-(2-ethylpiperidin-1-yl)acetamide

Cat. No. B7532653
M. Wt: 337.4 g/mol
InChI Key: TUGADVFVTYISLZ-UHFFFAOYSA-N
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Description

N-(4-cyano-2-phenylpyrazol-3-yl)-2-(2-ethylpiperidin-1-yl)acetamide, also known as CE-123, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CE-123 belongs to the class of pyrazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(4-cyano-2-phenylpyrazol-3-yl)-2-(2-ethylpiperidin-1-yl)acetamide is not fully understood. However, it has been suggested that N-(4-cyano-2-phenylpyrazol-3-yl)-2-(2-ethylpiperidin-1-yl)acetamide exerts its neuroprotective and antidepressant effects by modulating the levels of BDNF and activating the PI3K/Akt signaling pathway. N-(4-cyano-2-phenylpyrazol-3-yl)-2-(2-ethylpiperidin-1-yl)acetamide has also been shown to modulate the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
N-(4-cyano-2-phenylpyrazol-3-yl)-2-(2-ethylpiperidin-1-yl)acetamide has been shown to increase the levels of BDNF, which plays a crucial role in neuronal survival and growth. N-(4-cyano-2-phenylpyrazol-3-yl)-2-(2-ethylpiperidin-1-yl)acetamide has also been shown to activate the PI3K/Akt signaling pathway, which is involved in the regulation of various cellular processes such as cell growth, proliferation, and survival. N-(4-cyano-2-phenylpyrazol-3-yl)-2-(2-ethylpiperidin-1-yl)acetamide has been shown to modulate the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

N-(4-cyano-2-phenylpyrazol-3-yl)-2-(2-ethylpiperidin-1-yl)acetamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which provides an opportunity for researchers to explore its potential therapeutic applications. N-(4-cyano-2-phenylpyrazol-3-yl)-2-(2-ethylpiperidin-1-yl)acetamide has been shown to exhibit neuroprotective, antidepressant, and anxiolytic effects, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders. However, the limitations of N-(4-cyano-2-phenylpyrazol-3-yl)-2-(2-ethylpiperidin-1-yl)acetamide include its low solubility and stability, which can affect its pharmacokinetic properties.

Future Directions

There are several future directions for the research on N-(4-cyano-2-phenylpyrazol-3-yl)-2-(2-ethylpiperidin-1-yl)acetamide. One direction is to explore its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as Alzheimer's disease, depression, and anxiety. Another direction is to investigate the mechanism of action of N-(4-cyano-2-phenylpyrazol-3-yl)-2-(2-ethylpiperidin-1-yl)acetamide, which can provide insights into its neuroprotective and antidepressant effects. Furthermore, future research can focus on optimizing the synthesis method of N-(4-cyano-2-phenylpyrazol-3-yl)-2-(2-ethylpiperidin-1-yl)acetamide to improve its pharmacokinetic properties and increase its solubility and stability.

Synthesis Methods

N-(4-cyano-2-phenylpyrazol-3-yl)-2-(2-ethylpiperidin-1-yl)acetamide has been synthesized using various methods, including the reaction of 4-cyano-2-phenylpyrazole-3-carboxylic acid with 2-ethylpiperidine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane. Another method involves the reaction of 4-cyano-2-phenylpyrazole-3-carboxylic acid with 2-ethylpiperidine in the presence of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The purity of the synthesized compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).

Scientific Research Applications

N-(4-cyano-2-phenylpyrazol-3-yl)-2-(2-ethylpiperidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, antidepressant, and anxiolytic effects. N-(4-cyano-2-phenylpyrazol-3-yl)-2-(2-ethylpiperidin-1-yl)acetamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in neuronal survival and growth. N-(4-cyano-2-phenylpyrazol-3-yl)-2-(2-ethylpiperidin-1-yl)acetamide has also been shown to modulate the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and anxiety.

properties

IUPAC Name

N-(4-cyano-2-phenylpyrazol-3-yl)-2-(2-ethylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-2-16-8-6-7-11-23(16)14-18(25)22-19-15(12-20)13-21-24(19)17-9-4-3-5-10-17/h3-5,9-10,13,16H,2,6-8,11,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGADVFVTYISLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC(=O)NC2=C(C=NN2C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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